Ethyl 2-amino-4-oxopentanoate
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Overview
Description
Ethyl 2-amino-4-oxopentanoate is an organic compound with the molecular formula C7H13NO3 It is a derivative of 2-amino-4-oxopentanoic acid, where the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-oxopentanoic acid with ethanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Ethyl 2-amino-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-oxopentanoate involves its interaction with specific molecular targets. The amino and ester groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
2-amino-4-oxopentanoic acid: The parent compound, differing by the presence of a carboxyl group instead of an ester group.
Ethyl 2-hydroxy-4-oxopentanoate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: Ethyl 2-amino-4-oxopentanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its ester group provides additional reactivity compared to its parent compound .
Biological Activity
Ethyl 2-amino-4-oxopentanoate, also known as this compound hydrochloride, is a compound of significant interest in biochemical research due to its diverse biological activities and applications. This article explores its biological mechanisms, potential therapeutic effects, and relevant research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
IUPAC Name | This compound |
InChI Key | IGWSNQJUXWKSJU-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(CC(=O)C)N |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes within the body. It acts as a precursor in the synthesis of biologically active compounds, particularly in the modulation of neurotransmitter systems. Notably, it has been identified as an agonist at glutamate receptors, which play a crucial role in synaptic transmission, learning, and memory processes.
Biological Applications
This compound has several applications in scientific research:
- Neuropharmacology : Investigated for its potential therapeutic effects in neurodegenerative diseases due to its role as a neurotransmitter modulator.
- Antifungal Activity : Studies have shown that derivatives of this compound exhibit moderate antifungal activity against various Candida species, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 μg/mL .
- Buffering Agent : It serves as a non-ionic organic buffering agent in biological applications, maintaining pH levels without interfering with cellular metabolism at physiological concentrations.
Neurodegenerative Disease Research
Recent studies have focused on the potential of this compound in treating neurodegenerative conditions. Its ability to modulate glutamate signaling pathways suggests it could help mitigate excitotoxicity associated with diseases like Alzheimer's and Parkinson's.
Antifungal Studies
A comprehensive study evaluated the antifungal properties of this compound derivatives. The research highlighted the compound's effectiveness against Candida albicans and Candida glabrata, indicating its potential use as an antifungal agent in clinical settings .
Comparative Analysis with Similar Compounds
This compound is structurally related to other amino acids and their derivatives. Here is a comparison with similar compounds:
Compound | Structural Difference | Biological Activity |
---|---|---|
2-Amino-4-oxopentanoic acid | Lacks ethyl ester group | Directly involved in metabolism |
Ethyl 2-hydroxy-4-oxopentanoate | Hydroxyl group instead of amino group | Different metabolic pathways |
This unique combination of functional groups allows this compound to participate in a wide range of biochemical reactions and enhances its potential therapeutic applications.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl 2-amino-4-oxopentanoate |
InChI |
InChI=1S/C7H13NO3/c1-3-11-7(10)6(8)4-5(2)9/h6H,3-4,8H2,1-2H3 |
InChI Key |
IGWSNQJUXWKSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)N |
Origin of Product |
United States |
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